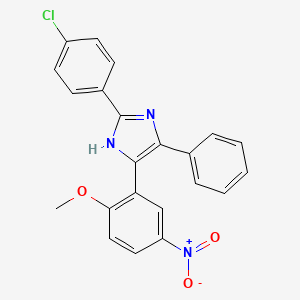
2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole
Vue d'ensemble
Description
2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of three distinct aromatic rings, each substituted with different functional groups, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring through the condensation of an aldehyde with an amine and a nitrile under acidic conditions. The aromatic substituents are then introduced through electrophilic aromatic substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process often includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the chlorophenyl and methoxy-nitrophenyl substituents.
4-chloro-2-phenyl-1H-imidazole: Lacks the additional phenyl and methoxy-nitrophenyl substituents.
5-(2-methoxy-5-nitrophenyl)-2-phenyl-1H-imidazole: Lacks the chlorophenyl substituent.
Uniqueness
2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole is unique due to its combination of three distinct aromatic rings with specific functional groups
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-29-19-12-11-17(26(27)28)13-18(19)21-20(14-5-3-2-4-6-14)24-22(25-21)15-7-9-16(23)10-8-15/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPSLOZRDGLSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-benzyl-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3710669.png)
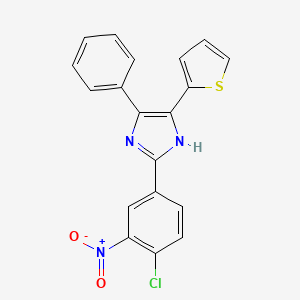
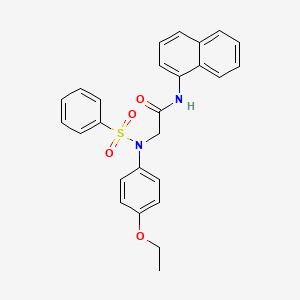
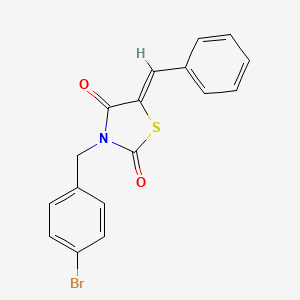
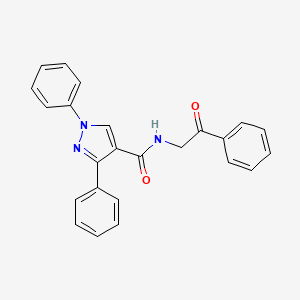
![2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-CHLOROPHENYL)BENZAMIDE](/img/structure/B3710691.png)
![(5Z)-5-{[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3710697.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3710702.png)
![3-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid](/img/structure/B3710709.png)
![1-(1-BENZYLPIPERIDIN-4-YL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3710716.png)
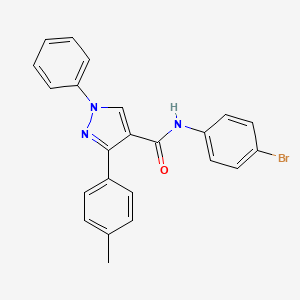
![N-benzyl-2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B3710718.png)
![2-(4-CHLOROPHENOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3710726.png)
![N-(2-{[(4-CHLOROPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3710730.png)
